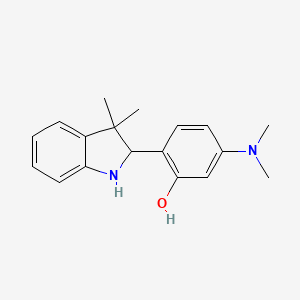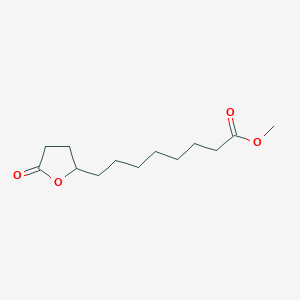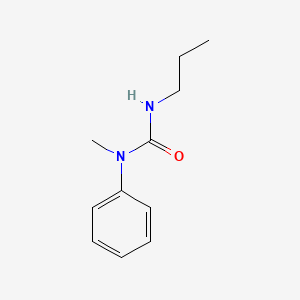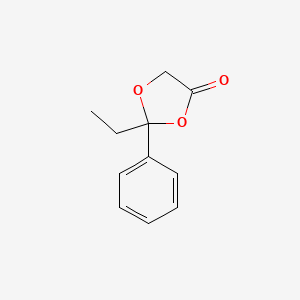
2-Ethyl-2-phenyl-1,3-dioxolan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2-phenyl-1,3-dioxolan-4-one is a chemical compound belonging to the class of 1,3-dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms at the 1 and 3 positions. The presence of an ethyl group at the 2 position and a phenyl group at the 4 position makes this compound unique. It is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ethyl-2-phenyl-1,3-dioxolan-4-one can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A standard procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of trialkyl orthoformate and a catalytic amount of tetrabutylammonium tribromide in absolute alcohol .
Industrial Production Methods
Industrial production methods for 1,3-dioxolanes, including this compound, often involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. Catalysts such as zirconium tetrachloride (ZrCl4) are used for acetalization and in situ transacetalization of carbonyl compounds under mild reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-2-phenyl-1,3-dioxolan-4-one undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like KMnO4 and MCPBA.
Reduction: Catalyzed by agents such as LiAlH4 and NaBH4.
Substitution: Involving nucleophiles like RLi and RMgX.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: KMnO4, MCPBA.
Reducing Agents: LiAlH4, NaBH4.
Nucleophiles: RLi, RMgX.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones or cleavage products, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2-phenyl-1,3-dioxolan-4-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 2-ethyl-2-phenyl-1,3-dioxolan-4-one exerts its effects involves its ability to form stable cyclic acetals and ketals. This stability allows it to protect carbonyl groups during chemical transformations, preventing unwanted reactions . The molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar ring structure but without the ethyl and phenyl groups.
1,3-Dioxane: A six-membered ring analog with similar chemical properties.
2-Phenyl-1,3-dioxolane: Lacks the ethyl group but shares the phenyl group.
Uniqueness
2-Ethyl-2-phenyl-1,3-dioxolan-4-one is unique due to the presence of both ethyl and phenyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective protection and stability .
Eigenschaften
CAS-Nummer |
64559-93-9 |
|---|---|
Molekularformel |
C11H12O3 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
2-ethyl-2-phenyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C11H12O3/c1-2-11(13-8-10(12)14-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI-Schlüssel |
SCKKAZYIFKUDSA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(OCC(=O)O1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


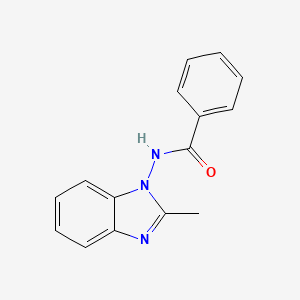
![1-[4-(1-Hydroxypropan-2-yl)phenyl]ethan-1-one](/img/structure/B14496178.png)
![3-Methyl-1,4-diphenyl-4,5-dihydro-1H-thieno[2,3-c]pyrazole](/img/structure/B14496183.png)
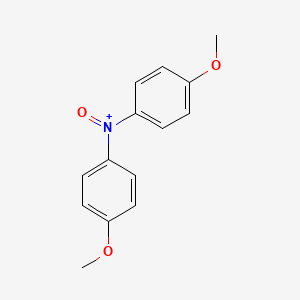

![[[Hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14496197.png)

![2-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-4-(methylsulfanyl)benzene](/img/structure/B14496207.png)
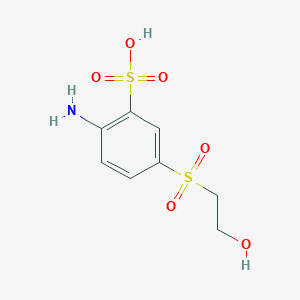
![6-[(4-Oxohexyl)oxy]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14496219.png)
